3-Acetyl-4-azido-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-azido-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages
Preparation Methods
The synthesis of 3-Acetyl-4-azido-2H-1-benzopyran-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and allows for the production of coumarin derivatives under classical and non-classical conditions, including green chemistry approaches .
Chemical Reactions Analysis
3-Acetyl-4-azido-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions are coumarin derivatives with different pharmacophoric groups at various positions on the coumarin ring .
Scientific Research Applications
3-Acetyl-4-azido-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other coumarin derivatives . In biology and medicine, coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, and anti-viral activities . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-azido-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase and COX, leading to their diverse biological activities . The azido group in the compound may also contribute to its reactivity and ability to form covalent bonds with target proteins, enhancing its biological effects.
Comparison with Similar Compounds
3-Acetyl-4-azido-2H-1-benzopyran-2-one can be compared with other coumarin derivatives such as 4-hydroxycoumarin and 3-acetylcoumarin . While all these compounds share the coumarin core structure, the presence of different functional groups at various positions on the ring imparts unique properties to each compound. For example, 4-hydroxycoumarin is widely used as an anticoagulant, while 3-acetylcoumarin has shown potential in inducing apoptosis in cancer cells . The azido group in this compound makes it distinct and potentially more reactive compared to other coumarin derivatives.
Properties
CAS No. |
136806-17-2 |
---|---|
Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
3-acetyl-4-azidochromen-2-one |
InChI |
InChI=1S/C11H7N3O3/c1-6(15)9-10(13-14-12)7-4-2-3-5-8(7)17-11(9)16/h2-5H,1H3 |
InChI Key |
GHUCWMFJLUIJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.